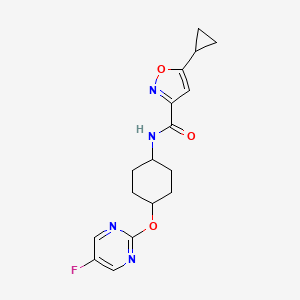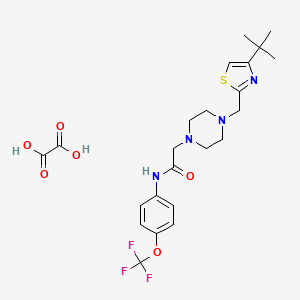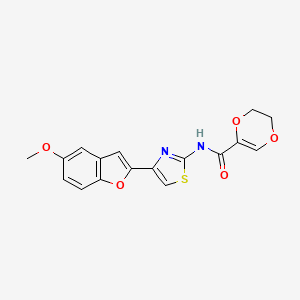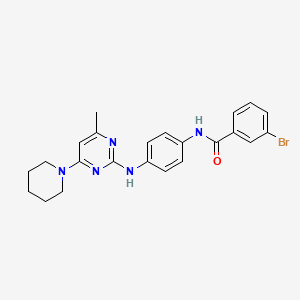
Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure . The presence of a bromine (Br) atom indicates that it’s a brominated compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “Ethyl 3-(4-bromophenyl)propionate” are typically synthesized through esterification processes .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It likely contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a bromophenyl group (a phenyl ring with a bromine substituent), and an ester group (resulting from a carboxylic acid and an alcohol, in this case, ethyl alcohol) .Applications De Recherche Scientifique
- Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate has been investigated for its antitumor properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound’s structural features suggest that it might possess anti-inflammatory activity. Researchers have studied its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. These findings could lead to the development of novel anti-inflammatory drugs .
- Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate has shown promise as an antibacterial and antifungal agent. It has been evaluated against various microbial strains, including both Gram-positive and Gram-negative bacteria. Its potential application in combating infections warrants further exploration .
- Preliminary studies suggest that this compound may exhibit antiviral activity. Researchers have investigated its effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). However, more comprehensive studies are necessary to validate its efficacy and safety .
- Scientists have used this compound as a scaffold for designing novel compounds. By modifying its structure, they aim to create derivatives with enhanced biological activities. These efforts contribute to drug discovery and development .
- Beyond its biological applications, this compound’s photophysical properties make it interesting for material science. Researchers have explored its fluorescence behavior, solvatochromism, and interactions with other molecules. Such insights can lead to applications in sensors, optoelectronics, and materials engineering .
Antitumor Activity
Anti-Inflammatory Properties
Antibacterial and Antifungal Activity
Antiviral Potential
Chemical Biology and Medicinal Chemistry
Photophysical Properties and Material Science
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological and clinical applications .
Mode of Action
Compounds with similar structures are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that many indole derivatives, which share structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been reported to show inhibitory activity against various viruses .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-24-19(22)18-16(11-4-6-12(20)7-5-11)17(21)14-9-8-13(23-2)10-15(14)25-18/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKAIMMEDBWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2387669.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2387670.png)
![2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2387672.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)
![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)



![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)
![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)


